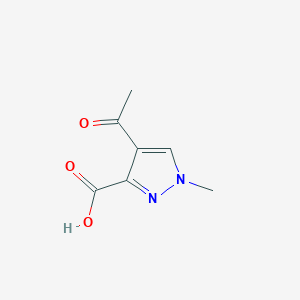
2-Pyridin-3-ylpyrazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridin-3-ylpyrazole-3-carbaldehyde is a compound that belongs to the class of pyrazoles, which are aromatic heterocyclic compounds . Pyrazoles are five-membered rings with two nitrogen atoms, one of which is a pyrrole type at position-1, while the other is a pyridine type at position-2 .
Synthesis Analysis
The synthesis of pyrazole derivatives has been a topic of interest due to their potential applications. A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced . This method provided the desired products with moderate to good yields .Scientific Research Applications
Synthesis and Characterization
The synthesis of heteroaryl pyrazole derivatives, including 1-phenyl-3-(pyridine-3-yl)-1H-pyrazole-4-carbaldehyde, has been explored for its application in forming Schiff bases with chitosan. These compounds were characterized for their antimicrobial activity against both gram-negative and gram-positive bacteria, as well as fungi. The absence of cytotoxic activity in these chitosan derivatives was also confirmed, highlighting their potential in medical applications without adverse effects on human cells (Hamed et al., 2020).
Antimicrobial Activity
Research has shown that novel thiohydrazonates and pyrazolo[3,4-b]pyridines derivatives exhibit significant antimicrobial properties. For instance, specific thiohydrazonate compounds have displayed high inhibitory activity against bacterial strains such as Klebsiella pneumonia, Staphylococcus aureus, Escherichia coli, and Streptococcus mutans. These findings underscore the potential of pyridin-3-ylpyrazole derivatives in developing new antimicrobial agents (Mekky & Sanad, 2019).
Coordination Chemistry
The coordination chemistry of pyridin-3-ylpyrazole derivatives has been explored through the synthesis of complexes with metals such as cadmium and zinc. These complexes have been characterized by various spectroscopic techniques, indicating the versatility of these ligands in forming stable metal complexes. This area of study has implications for the development of materials with novel properties for technological applications (Hakimi et al., 2012).
Optical and Emission Properties
The optical properties of novel heterocyclic derivatives, such as pyrazolo[4′,3′:3,4]pyrido[1,2-a]benzimidazoles, synthesized from pyridin-3-ylpyrazole derivatives, have been investigated. These studies reveal how the absorption and emission spectra of these compounds can be influenced by specific substituents, offering insights into their potential use in photophysical applications (Milišiūnaitė et al., 2015).
Selective Reagents
Pyridin-3-ylpyrazole derivatives have been utilized as selective reagents for the extraction and spectrophotometric determination of metals such as iron(II). This application demonstrates the chemical's potential in analytical chemistry for the precise detection and quantification of metal ions in various samples, including industrial wastewater and minerals (Gallego et al., 1979).
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. While some pyrazole derivatives have been studied for their antimicrobial properties , specific safety and hazard information for 2-Pyridin-3-ylpyrazole-3-carbaldehyde is not available in the retrieved data.
Future Directions
The field of pyrazole synthesis and application is continuously evolving. There is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking potential applications of pyrazoles . Future research could focus on these areas for 2-Pyridin-3-ylpyrazole-3-carbaldehyde.
properties
IUPAC Name |
2-pyridin-3-ylpyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-7-9-3-5-11-12(9)8-2-1-4-10-6-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKVMOFMMZMFPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C(=CC=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((2-chlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2768026.png)
![2-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2768027.png)


![2-[(3-Fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2768032.png)

![1-Prop-2-enoyl-N-[2-(1H-pyrazol-5-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2768034.png)



![5-benzyl-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2768038.png)

